molecular formula C23H24N4O3S B12478486 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B12478486
M. Wt: 436.5 g/mol
InChI Key: WVTDJSVRCUSTGW-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a unique combination of benzodioxin, triazole, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It has shown promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer’s.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves several molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Neuroprotection: It modulates neurotransmitter levels and protects neurons from oxidative stress, thereby exhibiting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
  • **2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)propanone.

Uniqueness

The unique combination of benzodioxin, triazole, and isoquinoline moieties in 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone provides it with distinct chemical properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C23H24N4O3S/c1-2-27-22(17-7-8-19-20(13-17)30-12-11-29-19)24-25-23(27)31-15-21(28)26-10-9-16-5-3-4-6-18(16)14-26/h3-8,13H,2,9-12,14-15H2,1H3

InChI Key

WVTDJSVRCUSTGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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